7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a fluorine atom, a pyrimidine ring, and a tetrahydrobenzo[f][1,4]oxazepine moiety, making it a versatile molecule for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through various methods. One efficient and regioselective approach involves the use of switchable solvents to control the divergent synthesis of pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives . The reaction mechanism typically involves the S_NAr reaction and Smiles rearrangement as key steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the simplicity and operational ease of the synthetic routes mentioned above make them suitable for scaling up to industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyrimidine derivatives and dibenzo[b,f][1,4]oxazepine derivatives. Examples include:
Fluoropyridines: These compounds share the fluorine atom and pyridine ring but differ in their overall structure.
Dibenzo[b,f][1,4]oxazepine derivatives: These compounds share the oxazepine moiety but may have different substituents.
Uniqueness
The uniqueness of 7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine lies in its combination of a fluorine atom, a pyrimidine ring, and a tetrahydrobenzo[f][1,4]oxazepine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-fluoro-4-(2-methylpyrimidin-4-yl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10-16-5-4-14(17-10)18-6-7-19-13-3-2-12(15)8-11(13)9-18/h2-5,8H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFMYAAVFNWFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCOC3=C(C2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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